(6-chloro-7-methyl-1H-indol-2-yl)methanamine
Overview
Description
(6-chloro-7-methyl-1H-indol-2-yl)methanamine is an indole derivative with the molecular formula C10H11ClN2. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of (6-chloro-7-methyl-1H-indol-2-yl)methanamine typically involves the reaction of 6-chloro-7-methylindole with formaldehyde and ammonia. This reaction is carried out under acidic conditions to facilitate the formation of the methanamine group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(6-chloro-7-methyl-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indole-2-methanol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-chloro-7-methyl-1H-indol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of (6-chloro-7-methyl-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(6-chloro-7-methyl-1H-indol-2-yl)methanamine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a similar indole nucleus.
Lysergic acid diethylamide (LSD): A psychoactive compound with a complex indole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(6-chloro-7-methyl-1H-indol-2-yl)methanamine, identified by its CAS number 883529-85-9, is a synthetic compound belonging to the indole derivative class. Indoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a chloro substituent at the 6-position and a methyl group at the 7-position of the indole ring, along with a methanamine group. This unique structure contributes to its distinct chemical behavior and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies suggest it may possess significant antimicrobial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains .
- Anticancer Activity : Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. The specific activity of this compound in this context remains to be fully elucidated, but its structural analogs exhibit promising results against various cancer cell lines .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors, modulating critical pathways in microbial resistance or cancer cell growth .
Antimicrobial Activity
The following table summarizes the antimicrobial activity of this compound against various pathogens:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus | ≤0.25 | |
Escherichia coli | 16 | |
Candida albicans | 8 |
Anticancer Activity
The anticancer potential of related indole derivatives has been assessed in various cancer cell lines:
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
HeLa (Cervical) | <10 | |
MCF-7 (Breast) | 11.20–93.46 | |
SKOV-3 (Ovarian) | 7.87–70.53 |
Case Studies
Case Study 1 : A study investigating a series of indole derivatives found that compounds structurally similar to this compound exhibited potent antifungal activity against Cryptococcus neoformans, highlighting the potential for this compound in treating fungal infections .
Case Study 2 : In a comparative analysis of various indole-based compounds, this compound was noted for its selective inhibition of biofilm formation in clinical strains of Staphylococcus aureus, suggesting a dual role in both antimicrobial action and biofilm disruption .
Properties
IUPAC Name |
(6-chloro-7-methyl-1H-indol-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-6-9(11)3-2-7-4-8(5-12)13-10(6)7/h2-4,13H,5,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECWFEVSLMFIBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)CN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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